1-Methyl-4-(3-phenylpropadiene-1-sulfonyl)benzene
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Overview
Description
1-Methyl-4-(3-phenylpropadiene-1-sulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a phenylpropadiene moiety. Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-phenylpropadiene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1-methyl-4-bromobenzene with phenylpropadiene sulfonyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-phenylpropadiene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products Formed:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
1-Methyl-4-(3-phenylpropadiene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-phenylpropadiene-1-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
- 1-Methyl-4-(4-methylphenoxy)phenylsulfonylbenzene
- 1-Methyl-4-(phenylsulfonyl)benzene
Comparison: In contrast, similar compounds may lack this moiety, resulting in different chemical properties and uses .
Properties
CAS No. |
109787-33-9 |
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Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
InChI |
InChI=1S/C16H14O2S/c1-14-9-11-16(12-10-14)19(17,18)13-5-8-15-6-3-2-4-7-15/h2-4,6-13H,1H3 |
InChI Key |
JTCHBDAQHXKOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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